molecular formula C15H16N2O B14123806 (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide

(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B14123806
M. Wt: 240.30 g/mol
InChI Key: YPXVWCQDOMAVKQ-AWEZNQCLSA-N
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Description

(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, which can be achieved through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The naphthalene ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.

    N-(Naphthalen-1-yl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.

    N-(Naphthalen-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.

Uniqueness

(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different physical properties compared to its enantiomer or other derivatives.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

(2S)-N-naphthalen-1-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H16N2O/c18-15(14-9-4-10-16-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14,16H,4,9-10H2,(H,17,18)/t14-/m0/s1

InChI Key

YPXVWCQDOMAVKQ-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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